Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside

Catalog No.
S848492
CAS No.
1172614-86-6
M.F
C24H33NO8
M. Wt
463.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azasp...

CAS Number

1172614-86-6

Product Name

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside

IUPAC Name

3-(2,5-dimethylphenyl)-8-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one

Molecular Formula

C24H33NO8

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C24H33NO8/c1-12-4-5-13(2)15(10-12)17-21(24(25-22(17)30)8-6-14(31-3)7-9-24)33-23-20(29)19(28)18(27)16(11-26)32-23/h4-5,10,14,16,18-20,23,26-29H,6-9,11H2,1-3H3,(H,25,30)/t14?,16-,18-,19+,20-,23+,24?/m1/s1

InChI Key

UZUGTDHNHPYPHX-WUMYBWKZSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Description

The exact mass of the compound Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside is a complex organic compound that belongs to the class of beta-D-glucosides. This compound features a unique spirocyclic structure, which includes a beta-D-glucopyranoside moiety linked to a spirodecene derivative. The presence of the methoxy and dimethylphenyl groups enhances its chemical properties and potential biological activities.

Spirotetramat acts as a Group 23 insecticide by disrupting molting in susceptible insects. It specifically targets a chloride channel protein located in the insect's gut, leading to a dysregulation of ion balance and ultimately death. The presence of the beta-D-glucopyranoside moiety is believed to contribute to the slow mode of action of spirotetramat, making it less toxic to beneficial insects compared to some other insecticides.

  • Toxicity: Spirotetramat is considered moderately toxic to humans with an oral LD50 (rat) of 1220 mg/kg.
  • Flammability: No data available, but as an organic molecule, it is likely combustible.
  • Reactivity: Can react with strong acids and bases, causing decomposition.
  • Environmental Fate

    Research suggests that BYI08330 is a major transformation product of spirotetramat in soil and water []. Studies have investigated the degradation rates and pathways of BYI08330 in these environments [, ].

  • Biological Effects

    Some scientific research has investigated the potential biological effects of BYI08330 on non-target organisms, such as beneficial insects and aquatic life [, ].

Typical of beta-D-glucosides, including:

  • Hydrolysis: The glycosidic bond can be hydrolyzed by enzymes such as glycoside hydrolases, resulting in the release of beta-D-glucose and the corresponding aglycone.
  • Oxidation: The methoxy group may be oxidized under strong oxidative conditions, potentially leading to the formation of phenolic compounds.
  • Reduction: The ketone group in the spirocyclic structure can be reduced to form an alcohol.

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside exhibits potential biological activities, particularly in relation to glucose metabolism. Its interaction with glucose transporters suggests a role in modulating glucose absorption, which could have implications for diabetes management. Additionally, compounds with similar structures have been studied for their anti-inflammatory and antioxidant activities.

The synthesis of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside typically involves:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors that contain both the azaspiro and carbonyl functionalities.
  • Glycosylation: The final step involves the glycosylation of the spirocyclic intermediate with beta-D-glucose. This reaction often requires the use of activating agents such as trifluoromethanesulfonic anhydride or other glycosylating agents under acidic conditions.

The compound has potential applications in:

  • Pharmaceuticals: Due to its possible effects on glucose metabolism and other biological activities, it may be developed as a therapeutic agent for metabolic disorders.
  • Agriculture: Its structural features may lend it properties useful in plant protection or growth regulation.

Studies on the interactions of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside with various biological targets are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may interact with glucose transporters and enzymes involved in carbohydrate metabolism.

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside can be compared with several related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
Benzyl beta-D-glucopyranosideBenzyl groupModulates glucose absorptionHigher affinity for SGLT1
Octyl beta-D-glucopyranosideOctyl groupSurfactant propertiesUnique hydrophobic character
Methyl beta-D-glucopyranosideMethyl groupExperimental drug candidateLower molecular weight

Each of these compounds shares similarities in their glucopyranoside structure but differs significantly in their substituents and resulting biological activities, highlighting the uniqueness of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside due to its complex spirocyclic structure and specific functional groups.

XLogP3

0.5

UNII

0VBN316Y23

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1172614-86-6

Dates

Modify: 2023-08-16

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